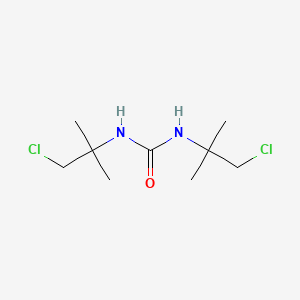
N~1~,N~1~-Dioctadecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dioctadecylethane-1,2-diamine is an organic compound characterized by the presence of two long alkyl chains attached to an ethane-1,2-diamine backbone. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octadecyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the carbon atoms of the octadecyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~1~-Dioctadecylethane-1,2-diamine often employs large-scale reactors where ethane-1,2-diamine and octadecyl halides are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, and the product is subsequently purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dioctadecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted derivatives of N1,N~1~-Dioctadecylethane-1,2-diamine.
Scientific Research Applications
N~1~,N~1~-Dioctadecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of N1,N~1~-Dioctadecylethane-1,2-diamine is primarily based on its amphiphilic nature. The long hydrophobic alkyl chains interact with hydrophobic substances, while the hydrophilic amine groups interact with water or other polar solvents. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A compound with two methyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Dimesitylethane-1,2-diamine: A compound with mesityl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Diethylethylenediamine: A compound with ethyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
Uniqueness
N~1~,N~1~-Dioctadecylethane-1,2-diamine is unique due to its long alkyl chains, which impart significant hydrophobic character and make it particularly effective as a surfactant and emulsifier. This distinguishes it from other similar compounds that may have shorter or different alkyl groups, resulting in different physical and chemical properties.
Properties
CAS No. |
20464-64-6 |
|---|---|
Molecular Formula |
C38H80N2 |
Molecular Weight |
565.1 g/mol |
IUPAC Name |
N',N'-dioctadecylethane-1,2-diamine |
InChI |
InChI=1S/C38H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
InChI Key |
ZJFMNTLLWZDIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


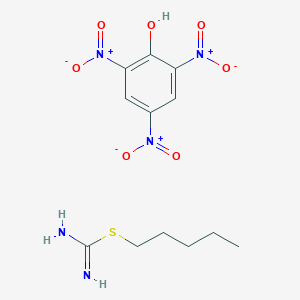
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
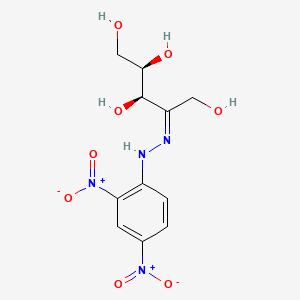
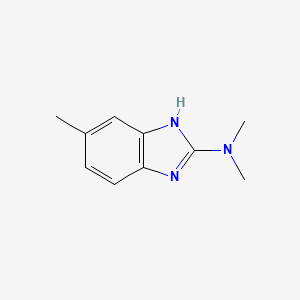
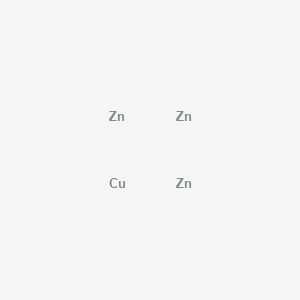
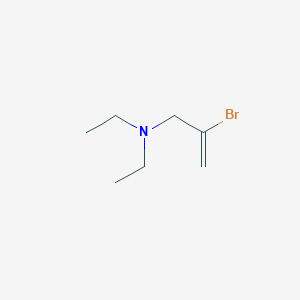
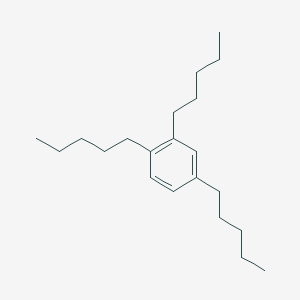
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
